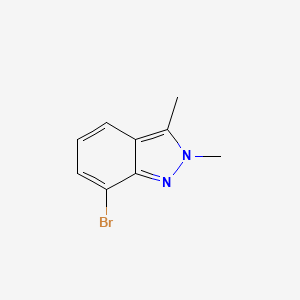

7-Bromo-2,3-dimethyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMHWUFIOBSKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Characterization, and Applications in CNS Drug Discovery

Introduction: The Significance of the 2H-Indazole Scaffold and the Role of 7-Bromo-2,3-dimethyl-2H-indazole as a Key Synthetic Intermediate

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The constitutional isomers, 1H- and 2H-indazoles, offer distinct spatial arrangements of substituents, allowing for fine-tuning of pharmacological profiles. While the 1H-indazole tautomer is generally more thermodynamically stable, the 2H-indazole framework is a key feature in several approved drugs and clinical candidates.[2]

This guide focuses on a specific, strategically substituted derivative: this compound. The presence of a bromine atom at the 7-position provides a versatile handle for post-synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions. The dimethyl substitution at the N2 and C3 positions defines the core structure and influences its physicochemical properties. This compound has emerged as a valuable building block in the synthesis of complex molecules targeting the central nervous system (CNS), most notably as a precursor to potent and selective GABAergic modulators.[4][5] This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway, characteristic spectral data, and its application in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 845751-62-4 | |

| Molecular Formula | C₉H₉BrN₂ | |

| Molecular Weight | 225.09 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage | Sealed in dry, room temperature | |

| InChI Key | BEMHWUFIOBSKJT-UHFFFAOYSA-N |

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process:

-

C3-Methylation: Introduction of a methyl group at the C3 position of the indazole ring.

-

N2-Methylation: Regioselective methylation of the N2 position of the pyrazole ring.

-

Purification: Isolation and purification of the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Bromo-3-methyl-1H-indazole

This step involves the introduction of a methyl group at the C3 position. A common method for such a transformation on the indazole ring is through a deprotonation-alkylation sequence.

-

Deprotonation: To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (2.2 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour. This step is crucial as it generates a dianion, with the N1 proton being the most acidic, followed by the C3 proton.

-

Methylation: To the resulting solution, add methyl iodide (1.5 eq) dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 7-bromo-3-methyl-1H-indazole.

Causality: The use of a strong base like n-butyllithium is necessary to deprotonate the relatively non-acidic C3 proton. The N1 proton is more acidic and will be deprotonated first. The second equivalent of base removes the C3 proton, creating a nucleophilic center that readily reacts with the electrophilic methyl iodide.

Step 2: Synthesis of this compound

The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base and solvent.[6] For N2-alkylation, conditions that favor the kinetic product are often employed.

-

Reaction Setup: To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Alkylation: Add methyl iodide (1.2 eq) to the suspension and stir the reaction at room temperature for 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The presence of the electron-donating methyl group at C3 and the bromo group at C7, along with the reaction conditions, is expected to favor N2-alkylation.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by flash column chromatography to separate the N1 and N2 isomers and afford the desired this compound as the major product.

Causality: The choice of cesium carbonate as the base and DMF as the solvent often leads to a mixture of N1 and N2 alkylated products, with the ratio being influenced by the substituents on the indazole ring.[6] While some conditions strongly favor N1 alkylation, the specific substitution pattern of the intermediate may direct the reaction towards the desired N2 product. Separation of the isomers is a critical final step.

Spectroscopic Characterization

Full spectral data for this compound is not widely published. However, based on known data for similar indazole derivatives and general principles of spectroscopy, the following characteristic signals can be predicted. A patent document has made reference to the ¹H NMR spectrum of this compound, confirming its characterization.[7]

-

¹H NMR: The spectrum is expected to show three distinct aromatic protons in the 7.0-8.0 ppm region, corresponding to the protons on the benzene ring. Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃) would be expected in the upfield region, likely between 2.5 and 4.5 ppm.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for the two methyl carbons would appear in the aliphatic region (around 10-40 ppm). The remaining seven signals would be in the aromatic region (approximately 110-150 ppm), corresponding to the carbons of the bicyclic ring system. The carbon bearing the bromine atom would be expected at the lower end of this aromatic range.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 224 and 226.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the field of CNS drug discovery.

Precursor for GABAergic Modulators

Patents have disclosed the use of this compound in the synthesis of selective ligands for the GABA_A receptor.[4][5] These receptors are the principal inhibitory neurotransmitter receptors in the mammalian brain and are targets for drugs used to treat anxiety, sleep disorders, and epilepsy.[4] The 7-bromo substituent is strategically positioned for elaboration via Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups, a common strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.

Suzuki Cross-Coupling Workflow

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, this compound serves as the organohalide partner.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. KR100742014B1 - Gabanergic modulators - Google Patents [patents.google.com]

- 5. EP1656353B1 - Gabanergic modulators - Google Patents [patents.google.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Structural Elucidation of 7-Bromo-2,3-dimethyl-2H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with its isomers often possessing distinct pharmacological profiles. The unambiguous structural determination of substituted indazoles is therefore a critical step in drug discovery and development. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 7-Bromo-2,3-dimethyl-2H-indazole, a representative N-alkylated indazole. We will detail a logical workflow from synthesis to definitive spectroscopic and crystallographic analysis, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. The core challenge lies in differentiating the target 2H-indazole from its 1H-indazole isomer, a problem we will solve conclusively using advanced NMR techniques.

Introduction: The Indazole Isomer Challenge

Indazoles are bicyclic heterocyclic aromatic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] While the 1H tautomer is generally the more thermodynamically stable form, synthetic procedures such as N-alkylation frequently yield a mixture of N-1 and N-2 substituted products.[3][4][5] These regioisomers can have significantly different biological activities and physicochemical properties. Therefore, a robust and unequivocal method for structural assignment is not merely academic—it is essential for ensuring the efficacy, safety, and patentability of new chemical entities.

This whitepaper presents a comprehensive strategy for confirming the structure of this compound, using a suite of modern analytical techniques.

Synthetic Strategy: Generating the Analytical Challenge

To elucidate the structure, we must first synthesize the compound. A common and direct approach is the N-methylation of a suitable precursor, 7-bromo-3-methyl-1H-indazole. This reaction inherently creates the analytical problem we aim to solve, as it can produce both the desired N-2 product and the isomeric N-1 product (7-bromo-1,3-dimethyl-1H-indazole).

Experimental Protocol: Synthesis of Dimethylated Bromoindazoles

-

Precursor Preparation: Begin with the synthesis of 7-bromo-1H-indazole from a commercially available starting material like 7-aminoindazole, following established procedures.[6] Subsequent iodination at the C-3 position, followed by a Suzuki or other cross-coupling reaction, can introduce the C-3 methyl group to yield 7-bromo-3-methyl-1H-indazole.

-

Deprotonation: To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq.) in a dry aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a suitable base like sodium hydride (NaH, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon). Stir for 30 minutes.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate, dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product, a mixture of N-1 and N-2 isomers, can then be purified by column chromatography on silica gel. The separation of these isomers sets the stage for the detailed elucidation of the desired 2H-indazole fraction.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive confirmation of a chemical structure relies on the convergence of data from multiple independent analytical techniques. Our workflow is designed to first confirm the basic molecular properties and then to unambiguously establish the precise atomic connectivity.

Caption: The logical workflow for the synthesis and structural elucidation of this compound.

Mass Spectrometry: Confirming Composition

The first step in analyzing the purified isomer is to confirm its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary precision.

-

Causality: Before spending significant time on complex NMR analysis, it is crucial to verify that the isolated compound has the correct mass and elemental composition.

-

Expected Result: For C₉H₉BrN₂, the expected monoisotopic mass is approximately 224.0003 g/mol . A key feature for a compound containing one bromine atom is the presence of two major peaks in the molecular ion cluster: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), with a characteristic intensity ratio of nearly 1:1.[7][8] Observing this pattern is a strong indicator of the presence of a single bromine atom.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for C₉H₉BrN₂. The measured mass should be within a 5 ppm error. Verify the isotopic pattern for bromine.

NMR Spectroscopy: The Key to Isomer Differentiation

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of molecules in solution. For distinguishing N-1 and N-2 indazole isomers, 2D NMR techniques are indispensable.

1D NMR: ¹H and ¹³C Spectra

-

Purpose: To provide an initial assessment of the molecular structure, including the number and types of protons and carbons.

-

¹H NMR Predictions:

-

Aromatic Region (δ 7.0-7.8 ppm): Three protons on the benzene ring. We expect a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to H-4, H-5, and H-6. The bromine at C-7 will influence the chemical shift of adjacent protons.

-

N-Methyl (N-CH₃): A singlet at ~δ 4.1-4.3 ppm. The chemical shift of the N-methyl group in 2H-indazoles is often slightly downfield compared to 1H-isomers.[1]

-

C-Methyl (C-CH₃): A singlet at ~δ 2.5-2.7 ppm.

-

-

¹³C NMR Predictions:

-

Nine distinct carbon signals are expected: six for the aromatic/heterocyclic core and three for the methyl and bromo-substituted carbons.

-

2D NMR: The Definitive Assignment

While 1D NMR provides valuable clues, 2D correlation experiments are required for an irrefutable assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis.

-

Trustworthiness: The HMBC experiment provides a self-validating system by mapping long-range (2-3 bond) correlations between protons and carbons. This allows us to build the molecular framework bond by bond.

-

The Decisive Correlation: The key to distinguishing the 2H-isomer from the 1H-isomer lies in the correlation from the N-methyl protons.

The observation of the N2-CH₃ to C3 correlation is unambiguous proof of the 2H-indazole structure.

Caption: Decisive ³J HMBC correlations used to differentiate between the N-2 and N-1 isomers of the title compound.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans (e.g., 16 scans) for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more). DEPT-135 experiments can be run to differentiate CH/CH₃ carbons from CH₂ carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard HSQC spectrum to establish one-bond ¹H-¹³C correlations. This allows for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz). This is the key experiment for establishing the overall carbon skeleton and assigning the N-methylation site.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).

Data Summary: Predicted NMR Assignments

| Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations from Protons |

| N2-CH₃ | ~4.2 (s, 3H) | ~40 | C3 , C7a |

| C3-CH₃ | ~2.6 (s, 3H) | ~12 | C3, C3a |

| H-4 | ~7.6 (d) | ~120 | C3, C5, C6, C7a |

| H-5 | ~7.1 (t) | ~122 | C3a, C4, C6, C7 |

| H-6 | ~7.4 (d) | ~115 | C4, C5, C7a |

| C3 | - | ~145 | N2-CH₃, C3-CH₃, H-4 |

| C3a | - | ~125 | C3-CH₃, H-5 |

| C7 | - | ~118 (C-Br) | H-6 |

| C7a | - | ~148 | N2-CH₃, H-4, H-6 |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. The key information lies in the correlation patterns.

X-ray Crystallography: The Ultimate Confirmation

While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[12]

-

Authoritative Grounding: An X-ray crystal structure provides a three-dimensional model of the molecule, visually confirming the atomic connectivity and spatial arrangement.[12][13] It is the gold standard for structural proof.

-

Methodology: This technique requires growing a single crystal of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[12] The crystal is mounted in an X-ray diffractometer, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise location of each atom.

-

Outcome: The successful analysis will yield a definitive structural model, confirming that the methyl group is covalently bonded to the N-2 position of the indazole ring and providing precise bond lengths and angles.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical application of modern analytical techniques. While initial synthesis often produces isomeric mixtures, a workflow combining mass spectrometry and a suite of NMR experiments can confidently and accurately determine the final structure. The cornerstone of this process is the 2D HMBC NMR experiment, which provides the decisive evidence to differentiate between the N-1 and N-2 regioisomers. For ultimate confirmation, particularly for regulatory filings or foundational publications, single-crystal X-ray crystallography provides irrefutable proof. This guide provides the framework for researchers to approach such challenges with a robust, evidence-based, and scientifically sound strategy.

References

- Synthesis of 1H-Indazoles via Silver(I)

- 13C NMR of indazoles.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

- Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. [Link]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

- Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi

- Structure of 1H-and 2H-indazoles.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]

- Mass spectrometry of halogen-containing organic compounds.

- Development of a selective and scalable N1-indazole alkyl

- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

- Organic Compounds Containing Halogen

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

- X-ray crystallography. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. d-nb.info [d-nb.info]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of therapeutic agents. Among the diverse range of substituted indazoles, 7-Bromo-2,3-dimethyl-2H-indazole is a key building block, offering synthetic handles for the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic considerations, and its potential applications in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature with a purity typically exceeding 98%.[3] While specific experimental data for some of its physical properties are not widely published, we can infer certain characteristics based on related compounds and supplier specifications.

| Property | Value | Source/Comment |

| CAS Number | 845751-62-4 | [4] |

| Molecular Formula | C₉H₉BrN₂ | [3] |

| Molecular Weight | 225.09 g/mol | Calculated |

| Appearance | Solid | [3] |

| Melting Point | Not reported. For comparison, 7-bromo-1H-indazole has a melting point of 126-130 °C. The melting point is expected to be in a similar range. | Inferred |

| Boiling Point | Not reported. High boiling point expected due to its molecular weight and polarity. | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. | Inferred from general solubility of similar heterocyclic compounds. |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. A key challenge in indazole chemistry is the differentiation between 1H- and 2H-isomers, which can often be formed as a mixture during synthesis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the bromine atom and the bicyclic ring system. The N-methyl group in 2H-indazoles typically appears at a different chemical shift compared to the N-methyl group in the corresponding 1H-indazole.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), which is a key diagnostic feature in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the indazole ring system and the presence of the bromine atom.

Reactivity of the Indazole Core

The 2H-indazole core is an electron-rich aromatic system. It can undergo various electrophilic substitution reactions. Recent research has focused on the direct C-H functionalization of the 2H-indazole ring, which provides a powerful tool for introducing new functional groups without the need for pre-functionalization.[8][9] This includes reactions such as acylation and amination at the C3 position.[10]

Role of the Bromine Atom

The bromine atom at the 7-position serves as a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position. This is particularly valuable in the context of drug discovery for structure-activity relationship (SAR) studies.

Caption: Reactivity pathways of this compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely documented, a plausible synthetic route can be devised based on established methods for the synthesis of 2H-indazoles.[2] A common and effective strategy involves the N-methylation of a suitable 1H-indazole precursor.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: N-Methylation of 7-Bromo-1H-indazole

-

Reaction Setup: To a solution of 7-bromo-1H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically yields a mixture of 7-bromo-1-methyl-1H-indazole and 7-bromo-2-methyl-2H-indazole.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The two isomers can then be separated by column chromatography on silica gel.

Step 2: C3-Methylation of 7-Bromo-2-methyl-2H-indazole

The introduction of the methyl group at the C3 position is more challenging. It may require a directed metallation-alkylation approach or a multi-step sequence involving functionalization at C3 followed by conversion to a methyl group.

Applications in Drug Discovery and Development

The indazole nucleus is a key component in a number of approved drugs and clinical candidates, highlighting its therapeutic potential.[1] this compound serves as a valuable intermediate for the synthesis of these and other novel bioactive molecules.

-

Kinase Inhibitors: Many indazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The 2,3-dimethyl-2H-indazole scaffold can be elaborated to target the ATP-binding site of various kinases.

-

Anti-inflammatory Agents: Indazole derivatives have also shown promise as anti-inflammatory agents by modulating various inflammatory pathways.

-

Other Therapeutic Areas: The versatility of the indazole scaffold has led to its exploration in a wide range of other therapeutic areas, including antivirals, antibacterials, and treatments for neurodegenerative diseases.[11]

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

GHS Pictograms: GHS06 (Toxic)[3]

-

Hazard Statements: H301 (Toxic if swallowed)[3]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[3]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity at both the indazole core and the bromine-substituted position allows for the systematic exploration of chemical space in drug discovery programs. While some of its physical properties are not extensively documented, this guide provides a solid foundation for researchers and scientists working with this important compound.

References

- American Elements. 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. [Link]

- SciSupplies. This compound, 95.0%, 250mg. [Link]

- PubMed Central.

- PubMed Central.

- PubChemLite. 7-bromo-2-methyl-2h-indazole (C8H7BrN2). [Link]

- PubChemLite. 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. [Link]

- LookChem. 7-bromo-2-methyl-2H-indazole. [Link]

- ResearchGate. Structures of substituted 2H‐indazoles. | Download Scientific Diagram. [Link]

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. [Link]

- RSC Publishing.

- ResearchGate.

- Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

- PubMed Central.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 845751-62-4 [sigmaaldrich.com]

- 4. This compound, 95.0%, 250mg [scisupplies.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Significance of 7-Bromo-2,3-dimethyl-2H-indazole: A Key Intermediate in Kinase Inhibitor Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as an effective bioisostere for other aromatic systems, such as indole, and to form critical hydrogen bonding interactions with biological targets.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][3] This has led to their incorporation into numerous clinically successful drugs. A prime example of the therapeutic potential of the indazole core is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4] The efficacy of such complex therapeutic agents is fundamentally reliant on the precise and efficient synthesis of their core components. This guide focuses on a critical, yet often overlooked, building block in this landscape: 7-Bromo-2,3-dimethyl-2H-indazole .

Core Significance: A Linchpin in the Synthesis of Pazopanib

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Pazopanib and other related kinase inhibitors. The 2,3-dimethyl-2H-indazole moiety is a cornerstone of the Pazopanib molecule, responsible for crucial interactions within the ATP-binding pocket of tyrosine kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] The bromine atom at the 7-position provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions, although in many established Pazopanib syntheses, a related intermediate, 6-bromo-2,3-dimethyl-2H-indazole, is utilized to introduce the necessary amine functionality at the 6-position.[6] The principles of synthesis and the strategic importance, however, remain directly analogous.

The synthesis of Pazopanib necessitates the regioselective production of the 2,3-dimethyl-2H-indazole isomer. Alkylation of the precursor, a 3-methyl-1H-indazole, can occur at either the N1 or N2 position of the pyrazole ring. For the synthesis of Pazopanib, the N2-alkylated product is the required regioisomer.[7] The reaction conditions, therefore, must be carefully controlled to favor the kinetically controlled product (N2-alkylation) over the thermodynamically more stable N1-alkylated isomer.[7] This technical guide will now delve into the practical synthesis and characterization of this pivotal intermediate.

Synthesis of this compound: A Protocol Grounded in Regioselective N-Alkylation

The synthesis of this compound is most effectively achieved through the regioselective N-methylation of its precursor, 7-Bromo-3-methyl-1H-indazole. The choice of methylating agent, base, and solvent system is paramount to achieving high selectivity for the desired N2 isomer.

Rationale for Experimental Choices

The regioselectivity of indazole alkylation is a well-studied phenomenon.[8][9]

-

N1-Alkylation (Thermodynamic Product): Conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), tend to favor the formation of the more stable N1-alkylated indazole.[7][9]

-

N2-Alkylation (Kinetic Product): To favor the kinetically preferred N2-alkylation, less basic conditions and a polar aprotic solvent are typically employed.[7] The use of dimethyl sulfate or methyl iodide as the methylating agent in a solvent like N,N-dimethylformamide (DMF) with a milder base like potassium carbonate or an organic base like triethylenediamine (DABCO) has been shown to be effective for achieving high N2 selectivity.[7] The 7-bromo substituent can influence the electronic properties of the indazole ring, but the general principles of regioselectivity hold.[9]

Experimental Protocol: N2-Methylation of 7-Bromo-3-methyl-1H-indazole

This protocol is a representative method based on established procedures for the N2-alkylation of similar indazole systems.[7][10][11]

Step 1: Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 7-Bromo-3-methyl-1H-indazole | ≥98% Purity | Sigma-Aldrich |

| Dimethyl Sulfate (DMS) | ≥99% | Sigma-Aldrich |

| Triethylenediamine (DABCO) | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | ACS Grade | Fisher Scientific |

| Brine | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific |

Step 2: Reaction Setup and Execution

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 7-Bromo-3-methyl-1H-indazole (1.0 equivalent).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

-

Add triethylenediamine (DABCO) (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Carefully add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[12]

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structural Characterization and Data

The unambiguous identification of this compound and the confirmation of the N2-methylation regiochemistry are critical. This is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | - A singlet corresponding to the N2-methyl group protons.- A singlet corresponding to the C3-methyl group protons.- A distinct set of aromatic proton signals consistent with a 1,2,3-trisubstituted benzene ring. The chemical shifts and coupling constants will be indicative of the 7-bromo substitution pattern. |

| ¹³C NMR (Carbon NMR) | - Resonances for the N2-methyl and C3-methyl carbons.- A set of aromatic carbon signals, including the carbon atom bearing the bromine, which will be influenced by the halogen's electronic effects. |

| Mass Spectrometry (MS) | - The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) corresponding to the exact mass of C₉H₉BrN₂. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature. |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations from the methyl and aromatic groups.- C=C and C=N stretching vibrations characteristic of the indazole ring system. |

The differentiation between the N1 and N2 isomers via NMR is definitive. The chemical shift of the N-methyl group and the coupling patterns of the aromatic protons are significantly different for the two regioisomers, allowing for unambiguous assignment.[8]

The Broader Impact on Drug Development

The development of a robust and scalable synthesis for intermediates like this compound is a critical enabler for the pharmaceutical industry. The efficiency and cost-effectiveness of producing such building blocks directly impact the accessibility and affordability of life-saving medications like Pazopanib.

The Role in Kinase Inhibitor Design

The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[13][14][15] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[16] This competitive inhibition is a cornerstone of the mechanism of action for many targeted cancer therapies. The 7-bromo substituent on the indazole ring provides a strategic point for diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.[17]

Future Perspectives

While this compound is primarily recognized for its role in the synthesis of existing drugs, its utility extends to the discovery of novel therapeutics. As a versatile building block, it can be employed in the synthesis of libraries of new indazole-containing compounds for screening against a wide array of biological targets. The continued exploration of efficient and regioselective functionalization of the indazole core will undoubtedly fuel the discovery of the next generation of targeted therapies.

Conclusion

This compound, while not a therapeutic agent itself, holds significant importance in the landscape of modern drug development. Its value is intrinsically linked to its role as a key architectural component in the synthesis of potent kinase inhibitors, most notably Pazopanib. Understanding the nuances of its regioselective synthesis is not merely an academic exercise but a practical necessity for ensuring a reliable and efficient supply chain for critical anti-cancer medications. This guide has provided a comprehensive overview of its significance, a detailed and scientifically grounded synthetic protocol, and an outlook on its broader implications, underscoring the pivotal role of foundational chemical synthesis in the advancement of medicine.

References

- BenchChem. (2025). The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry. BenchChem.

- Vulcanchem. (n.d.). 7-Bromo-3-iodo-1-methyl-1H-indazole for sale. Vulcanchem.

- Nguyen, L. T., et al. (2024).

- Jadhav, A. S., & Shinde, S. S. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.

- Mei, Y., et al. (2015). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. BenchChem.

- Nguyen, L. T., et al. (2024).

- ChemScene. (n.d.). 2757023-58-6 | 7-Bromo-3-iodo-1-methyl-1H-indazole. ChemScene.

- Sigma-Aldrich. (n.d.). This compound research chemical. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 7-Bromo-3-methyl-1H-indazole | 1159511-75-7. Sigma-Aldrich.

- BLDpharm. (n.d.). 2757023-58-6|7-Bromo-3-iodo-1-methyl-1H-indazole. BLDpharm.

- Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- PubChem. (n.d.). 7-bromo-2-methyl-2h-indazole-3-carbaldehyde. PubChem.

- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.

- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.

- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.

- BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.

- Bissy, D., & Bonnet, P. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.

- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

- Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv | Cambridge Open Engage.

- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.

- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.

- Majumdar, K. C. (2018). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.

- Lawley, P. D., & Orr, D. J. (1970).

- Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium.

- Freitas, M. S., et al. (2022).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. research.ucc.ie [research.ucc.ie]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Removal of minor methylation products 7-methyladenine and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of Bromine Substitution in Modulating Indazole Bioactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically successful drugs.[1] Its unique bicyclic structure offers a fertile ground for chemical modification, enabling the fine-tuning of pharmacological properties. Among the various substituent strategies, halogenation, and specifically bromination, has emerged as a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the multifaceted role of bromine substitution in the bioactivity of indazole derivatives, drawing from established principles and recent advancements in the field. We will delve into the mechanistic underpinnings of bromine's influence, from its impact on molecular interactions to its effect on metabolic pathways, offering field-proven insights for the rational design of next-generation indazole-based therapeutics.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazoles, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring, exist in two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] This structural motif is a key pharmacophore in a range of therapeutic agents, demonstrating efficacy as inhibitors of protein kinases, nitric oxide synthases, and other critical biological targets.[2][3] The strategic functionalization of the indazole ring system is paramount in tailoring its interaction with specific protein targets and achieving desirable drug-like properties.

The Multifaceted Influence of Bromine Substitution

The introduction of a bromine atom onto the indazole scaffold is a deliberate strategic choice that can profoundly influence a molecule's biological and pharmacological characteristics. This influence extends beyond simple steric effects, encompassing electronic modulation, the formation of specific non-covalent interactions, and alterations to metabolic stability.

Enhancing Potency and Selectivity through Halogen Bonding

A key contributor to the enhanced potency observed in many brominated indazoles is the phenomenon of halogen bonding.[4][5] Unlike fluorine, the larger halogen atoms (chlorine, bromine, and iodine) exhibit an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) on the side of the halogen opposite to the C-Br bond.[6] This electropositive region can engage in favorable, directional, non-covalent interactions with Lewis bases such as the backbone carbonyl oxygens of amino acids in a protein's active site.[6][7]

The strength of these halogen bonds increases with the polarizability of the halogen, following the trend Cl < Br < I.[8] For drug design, bromine offers a compelling balance: it is a strong enough halogen bond donor to significantly enhance binding affinity without the excessive reactivity or potential liabilities associated with iodine. This interaction can lock the ligand into a specific, high-affinity conformation within the binding pocket, thereby increasing potency and potentially improving selectivity against off-target proteins.

Modulating Physicochemical and Pharmacokinetic (PK) Properties

The introduction of bromine also systematically alters a compound's physicochemical profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Lipophilicity: Bromine is a lipophilic atom. Its addition increases the overall lipophilicity (logP) of the molecule. While this can enhance membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the position and number of bromine substitutions must be carefully considered in the context of the entire molecule's properties.[9]

-

Metabolic Stability: The C-Br bond is generally more stable to metabolic cleavage than a corresponding C-H bond. Strategically placing a bromine atom at a site susceptible to cytochrome P450 (CYP) mediated oxidation can block this metabolic pathway, thereby increasing the compound's half-life and duration of action.[4][5] Studies on 5-bromo-indazole synthetic cannabinoids have shown that the bromine atom often remains intact during metabolism, with biotransformations occurring elsewhere on the molecule.[10] This metabolic blocking strategy is a cornerstone of modern drug design.

-

pKa and Electronic Effects: As an electron-withdrawing group, bromine can lower the pKa of nearby acidic or basic centers, such as the indazole ring nitrogens. This can influence the molecule's ionization state at physiological pH, affecting its solubility, permeability, and interactions with the target protein.

Structure-Activity Relationship (SAR) Case Studies

The impact of bromine substitution is best understood through concrete examples. The following tables summarize quantitative SAR data for brominated indazoles across different target classes, illustrating the principles discussed above.

Case Study: Indazole-Based Kinase Inhibitors

Kinases are a major class of drug targets, and numerous indazole-based kinase inhibitors have been developed.[11] Bromine substitution has frequently been employed to enhance potency.

| Compound ID | Target Kinase | Bromine Position | IC50 / Ki (nM) | Reference |

| 1 | Akt (PKB) | None | 1.2 | [12] |

| 2 (Analogue) | Akt (PKB) | 5-Br | 0.16 | [12] |

| 3 | FGFR1 | 6-Br | 30.2 | [1] |

| 4 | Pim-1 | 5-Br | 0.4 | [1] |

| 5 | IDO1 | 6-Br | 720 | [1] |

As demonstrated in the table, the introduction of a bromine atom (e.g., at the 5- or 6-position) often leads to a significant increase in potency, as seen in the Akt and Pim-1 kinase inhibitors. This enhancement is frequently attributed to the formation of halogen bonds with hinge region residues in the ATP binding pocket.[2]

Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The strategic placement of bromine can be critical for achieving high potency.

| Compound | Bromine Position | nNOS Inhibition | Reference |

| 7-Nitroindazole | N/A | Potent | [3] |

| Compound 13 | 4-Br | Almost as potent as 7-Nitroindazole | [3] |

In this example, the introduction of a bromine atom at the C4 position of the indazole ring results in a compound with potency comparable to the well-established nNOS inhibitor, 7-nitroindazole.[3]

Synthetic Strategies for Brominated Indazoles

The regioselective introduction of bromine onto the indazole scaffold is a critical step in the synthesis of these bioactive molecules. The choice of brominating agent and reaction conditions dictates the position of substitution.

Experimental Protocol: Regioselective C3-Bromination

The C3 position of the indazole ring is nucleophilic and can be readily brominated using electrophilic bromine sources. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[13]

Objective: To synthesize 3-bromo-1H-indazole from 1H-indazole.

Materials:

-

1H-Indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 1H-indazole (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (1.05 equiv) portion-wise at 0 °C (ice bath).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-bromo-1H-indazole.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol illustrates a multi-step synthesis starting from a substituted aniline, a common strategy for building the indazole core with pre-installed functionality.[14]

Objective: To synthesize 5-bromo-4-fluoro-1H-indazole from 1-(4-fluoro-2-methyl-5-nitrophenyl)ethanone.

Step A: Bromination

-

Dissolve 3-fluoro-2-methylaniline (compound 1) in acetonitrile.

-

Add N-bromosuccinimide at -10 to 10 °C and react for 1-2 hours.

-

Quench with sodium bisulfite solution to obtain the brominated intermediate (compound 2).

Step B: Ring Closure (Diazotization)

-

Dissolve compound 2 in toluene at 90-98 °C.

-

Add diethyl ether and stir, then add acetic acid.

-

Raise the temperature to 80-130 °C and add isoamyl nitrite.

-

React for 3-4 hours to obtain the acetyl-protected bromofluoroindazole (compound 3).

Step C: Deprotection

-

Add compound 3 to a mixture of methanol and water.

-

Add an inorganic base (e.g., potassium carbonate).

-

Stir at room temperature for 12-14 hours.

-

Workup by adding water, filtering the precipitate, washing with water, and drying to yield the final product, 5-bromo-4-fluoro-1H-indazole (compound 4).[14]

Conclusion and Future Perspectives

The strategic incorporation of bromine into the indazole scaffold is a validated and powerful strategy in drug discovery. It serves not merely as a bulky substituent but as a functional tool to enhance binding affinity through halogen bonding, block metabolic hotspots, and fine-tune physicochemical properties. The causality is clear: by understanding the electronic and steric nature of bromine, medicinal chemists can rationally design indazole derivatives with superior potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on exploring less common bromination patterns on the indazole ring to uncover novel SARs. Furthermore, as our understanding of halogen bonding continues to evolve, the design of brominated indazoles will become increasingly sophisticated, enabling the targeting of challenging protein-protein interactions and other previously "undruggable" targets. The synergy between advanced synthetic methodologies for regioselective bromination and computational modeling of halogen bonds will undoubtedly propel the development of innovative and effective indazole-based medicines.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Anonymous. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 227-233.

- Anonymous. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 227-233.

- Walton, S. E., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

- Anonymous. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 93(3), 227-233.

- Wilcken, R., et al. (2013). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 18(5), 5857-5874.

- Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28657-28681.

- Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(46), 28657-28681.

- Anonymous. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

- Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences, 18(9), 1990.

- Hubbard, P. A., & Leach, A. G. (2017). Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding?. Journal of Chemical Information and Modeling, 57(7), 1549–1560.

- Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 406.

- Ardali, F., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Proceedings of the National Academy of Sciences, 121(14), e2317373121.

- Sirimulla, S., Bailey, J. B., & Narayan, M. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling, 53(11), 2781–2791.

- Anonymous. (n.d.). 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents.

- Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235.

- Anonymous. (n.d.). Bromine-containing drugs. ResearchGate.

- Sahoo, B. M., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Journal of Biomolecular Structure and Dynamics, 40(22), 12051–12065.

- Anonymous. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Anonymous. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.

- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(10), 1845–1851.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 12. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

- 14. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,3-dimethyl-2H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of diverse molecular libraries.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound in the field of drug development.

Introduction to the Indazole Scaffold

Indazoles, also known as benzopyrazoles, are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. They exist as two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable. The indazole nucleus is a key pharmacophore found in a variety of therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] The structural rigidity and synthetic tractability of the indazole core make it an attractive scaffold for the design of novel drug candidates.

Synthesis of this compound

While specific literature detailing a high-yield synthesis of this compound is not extensively available, a plausible and scientifically sound synthetic route can be proposed based on established indazole chemistry. The most logical approach involves the regioselective N-alkylation of a suitable precursor, 7-bromo-3-methyl-1H-indazole.

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used.[7] For the synthesis of the 2H-indazole isomer, specific conditions that favor N2-alkylation are required.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 7-bromo-1H-indazole.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 7-Bromo-3-methyl-1H-indazole (Hypothetical Protocol)

The introduction of a methyl group at the C3 position of 7-bromo-1H-indazole is the initial step. Various methods for C3-alkylation of indazoles have been reported. A plausible approach could involve a radical methylation reaction.

Experimental Protocol:

-

To a solution of 7-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a radical initiator like azobisisobutyronitrile (AIBN) (0.1 eq).

-

Add a methylating agent such as methyl radical precursor (e.g., from methyl iodide and a reducing agent system) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent if necessary.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 7-bromo-3-methyl-1H-indazole.

Step 2: Synthesis of this compound (Hypothetical Protocol)

The second step is the regioselective N-methylation of 7-bromo-3-methyl-1H-indazole to yield the desired N2-isomer. Achieving high regioselectivity for N2-alkylation can be challenging. Conditions employing polar aprotic solvents and specific bases have been shown to influence the N1/N2 ratio.[7]

Experimental Protocol:

-

To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Stir the mixture at room temperature for a short period to facilitate the formation of the indazolide anion.

-

Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 eq), dropwise to the suspension.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, carefully separating the N1 and N2 isomers, to afford pure this compound.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not widely published. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

| Property | Value | Source |

| CAS Number | 845751-62-4 | [8] |

| Molecular Formula | C₉H₉BrN₂ | [8] |

| Molecular Weight | 225.09 g/mol | Calculated |

| Appearance | Solid | [8] |

| Purity | Typically >98% | [8] |

| Storage | Sealed in dry, room temperature | [8] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show signals for the two methyl groups (N-CH₃ and C3-CH₃) as singlets in the aliphatic region (around 2.5-4.0 ppm). The aromatic protons on the benzene ring would appear as multiplets or distinct doublets and triplets in the aromatic region (around 7.0-8.0 ppm), with their coupling patterns providing information about their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the nine carbon atoms. The methyl carbons would appear in the upfield region, while the aromatic and heterocyclic carbons would resonate in the downfield region. The carbon atom attached to the bromine (C7) would be influenced by the halogen's electronic effects.

-

MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The exact mass would be used to confirm the elemental composition.

-

IR (Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Br stretching vibration at a lower frequency.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Scaffold for Library Synthesis

The indazole core is a proven pharmacophore. By utilizing the bromine atom at the 7-position, a diverse library of analogues can be generated through various cross-coupling reactions.

Caption: Potential cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3] this compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 7-position. This allows for the exploration of the structure-activity relationship (SAR) in this region of the molecule, which can be crucial for optimizing biological activity and pharmacokinetic properties.[4]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).

-

Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 7-substituted-2,3-dimethyl-2H-indazole.

Potential Biological Targets

Given the broad biological activities of the indazole scaffold, derivatives of this compound could be investigated as potential inhibitors of various enzymes or receptors implicated in disease. These include, but are not limited to:

-

Protein Kinases: Many kinase inhibitors feature the indazole core.[5][10]

-

Poly(ADP-ribose) Polymerase (PARP): Substituted indazoles have been explored as PARP inhibitors for cancer therapy.[11]

-

Other Enzymes and Receptors: The indazole scaffold has been incorporated into molecules targeting a wide array of biological targets.[1][6]

Safety and Handling

Based on available information, this compound is classified as a hazardous substance.[8]

-

Hazard Statements: H301 (Toxic if swallowed).

-